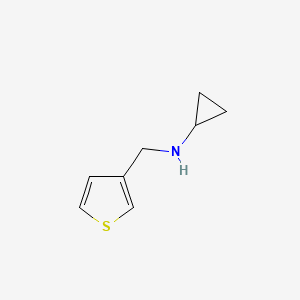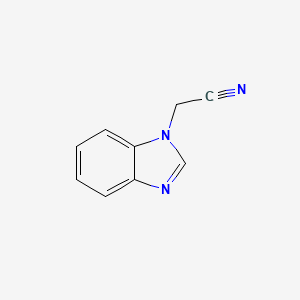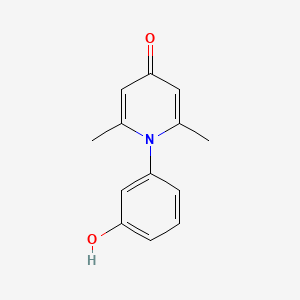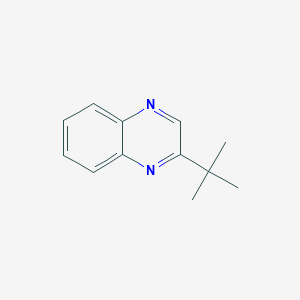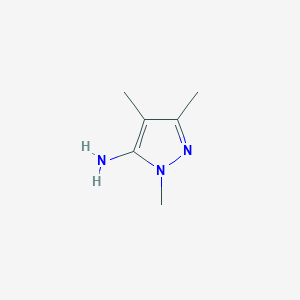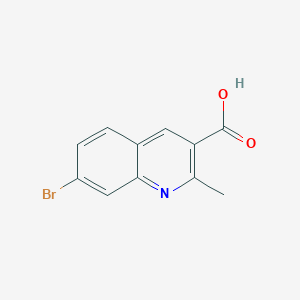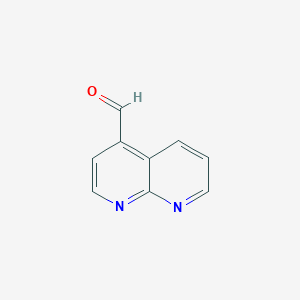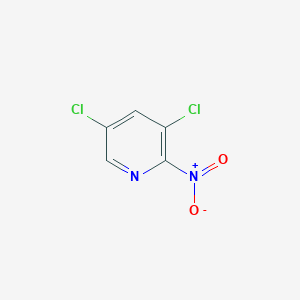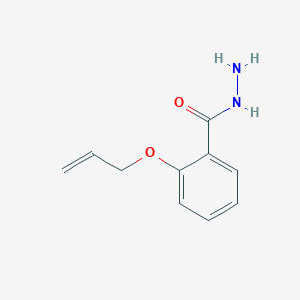
2-(Allyloxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Allyloxy)benzohydrazide” is an organic compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .
Molecular Structure Analysis
The molecular structure of “2-(Allyloxy)benzohydrazide” is represented by the InChI code: 1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) .
Physical And Chemical Properties Analysis
“2-(Allyloxy)benzohydrazide” appears as a white crystalline or powder state . It has a molecular weight of 192.22 .
Scientific Research Applications
Benzohydrazides as Potential Bio-Active Agents
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Benzohydrazides, including 2-(Allyloxy)benzohydrazide, have gained importance due to their diverse biological properties. They have been studied for their anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities .
- Methods of Application : The synthesis of benzohydrazides involves the reaction of methyl benzoate with hydrazine hydrate. This mixture is refluxed for 2 hours, cooled at room temperature, and the resulting white precipitate is filtered and washed thoroughly with water .
- Results or Outcomes : The synthesized benzohydrazides have shown diverse biological properties. For example, a specific derivative was found to be a potent anticancer agent against the human colorectal cancer (HCT116) cancer cell line .
Benzohydrazides in Organic Chemistry
- Scientific Field : Organic Chemistry
- Summary of Application : Benzohydrazides and their derivatives are resource-rich compounds in organic chemistry due to their high bioactivity, chelating ability, and high reaction ability .
- Methods of Application : The details of the methods of application in this field are not specified in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
- 2-(Allyloxy)benzohydrazide is a chemical compound with the molecular formula C10H12N2O2 . It’s available for purchase from various chemical suppliers .
- As a benzohydrazide derivative, it may share some of the biological properties common to this class of compounds. For instance, benzohydrazides have been studied for their anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities .
- The synthesis of benzohydrazides involves the reaction of methyl benzoate with hydrazine hydrate . This mixture is refluxed for 2 hours, cooled at room temperature, and the resulting white precipitate is filtered and washed thoroughly with water .
- 2-(Allyloxy)benzohydrazide is a chemical compound with the molecular formula C10H12N2O2 . It’s available for purchase from various chemical suppliers .
- As a benzohydrazide derivative, it may share some of the biological properties common to this class of compounds. For instance, benzohydrazides have been studied for their anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities .
- The synthesis of benzohydrazides involves the reaction of methyl benzoate with hydrazine hydrate . This mixture is refluxed for 2 hours, cooled at room temperature, and the resulting white precipitate is filtered and washed thoroughly with water .
Safety And Hazards
properties
IUPAC Name |
2-prop-2-enoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKJYHONFLHFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406520 |
Source


|
| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)benzohydrazide | |
CAS RN |
18167-41-4 |
Source


|
| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)
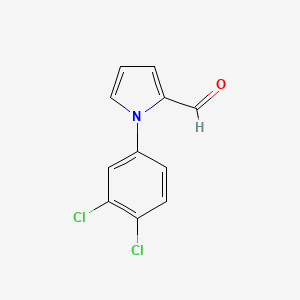
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)
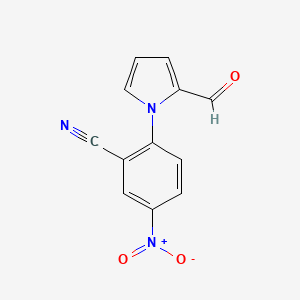
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)
